

Application Notes and Protocols for Measuring Celivarone Concentration in Plasma

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Compound of Interest

Compound Name: **Celivarone**
Cat. No.: **B1668370**

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Introduction

Celivarone is an investigational antiarrhythmic agent, structurally related to amiodarone and dronedarone. As a non-iodinated benzofuran derivative, it has been evaluated for the management of atrial and ventricular arrhythmias. Accurate and precise measurement of **celivarone** concentrations in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide detailed protocols for the quantification of **celivarone** in plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific pharmacokinetic data for **celivarone** from clinical trials are not readily available in the public domain, this document provides robust methodologies for its quantification. The presented protocols are based on established methods for structurally similar compounds and are intended to serve as a comprehensive guide for researchers.

Data Presentation

Due to the limited availability of public human pharmacokinetic data for **celivarone**, the following table presents hypothetical, yet plausible, pharmacokinetic parameters for different oral doses. This table is intended to serve as a template for summarizing experimental data.

Table 1: Hypothetical Pharmacokinetic Parameters of **Celivarone** in Human Plasma Following Single Oral Administration

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC _{0-t} (ng·hr/mL)
50	85	4.0	980
100	160	4.5	2100
200	310	4.5	4500
300	450	5.0	6800

Note: The data in this table are for illustrative purposes only and do not represent actual clinical trial results.

Experimental Protocols

Protocol 1: Quantification of Celivarone in Human Plasma using HPLC-UV

This protocol describes a method for the determination of **celivarone** in human plasma using HPLC with UV detection, adapted from methodologies for structurally similar drugs like dronedarone.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 0.5 mL of human plasma in a polypropylene tube, add 50 μ L of an internal standard (IS) solution (e.g., a structurally similar compound not co-administered, at a concentration of 1 μ g/mL in methanol).
- Vortex the mixture for 30 seconds.
- Add 100 μ L of 1 M sodium hydroxide to alkalize the plasma.
- Add 3 mL of methyl tert-butyl ether.
- Vortex vigorously for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex for 1 minute and transfer to an HPLC vial for analysis.

2. HPLC-UV Operating Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile:Methanol:0.05M Ammonium Acetate (40:56:4, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	50 μ L
Column Temperature	30°C
UV Detection	290 nm
Run Time	Approximately 10 minutes

3. Method Validation Parameters

Parameter	Typical Acceptance Criteria
Linearity	$r^2 > 0.99$ over a range of 10-1000 ng/mL
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)
Precision (Intra- and Inter-day)	RSD $\leq 15\%$ ($\leq 20\%$ at LLOQ)
Lower Limit of Quantification (LLOQ)	~ 10 ng/mL

Protocol 2: Quantification of Celivarone in Human Plasma using LC-MS/MS

This protocol outlines a highly sensitive and specific method for the quantification of **celivarone** in human plasma using LC-MS/MS, adapted from established bioanalytical methods for amiodarone.

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of an internal standard (IS) solution (e.g., a stable isotope-labeled **celivarone** or a related compound).
- Add 300 μ L of acetonitrile to precipitate plasma proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase A.
- Vortex and transfer to an LC-MS/MS vial.

2. LC-MS/MS Operating Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to 95% A
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	To be determined by direct infusion of celivarone and IS

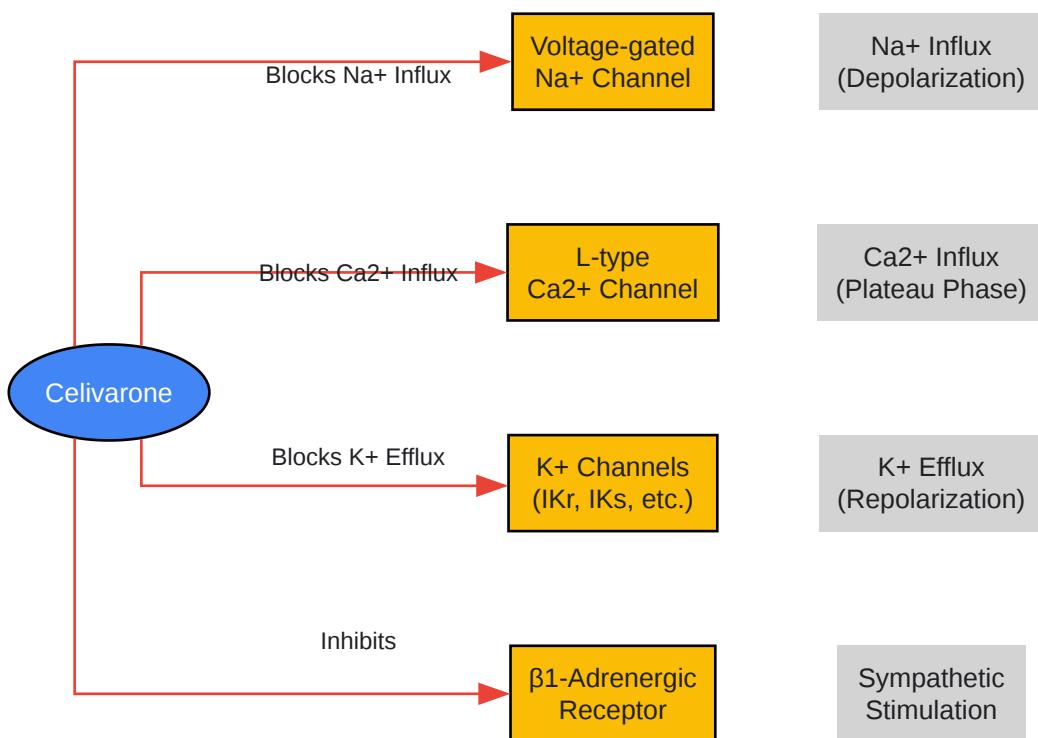
3. Method Validation Parameters

Parameter	Typical Acceptance Criteria
Linearity	$r^2 > 0.99$ over a range of 0.5-500 ng/mL
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at LLOQ)
Precision (Intra- and Inter-day)	RSD $\leq 15\%$ ($\leq 20\%$ at LLOQ)
Lower Limit of Quantification (LLOQ)	~ 0.5 ng/mL

Visualizations

Mechanism of Action of Celivarone

Celivarone is a multi-channel blocking antiarrhythmic agent. Its therapeutic effects are attributed to the modulation of several key ion channels and receptors involved in the cardiac action potential.^[1]

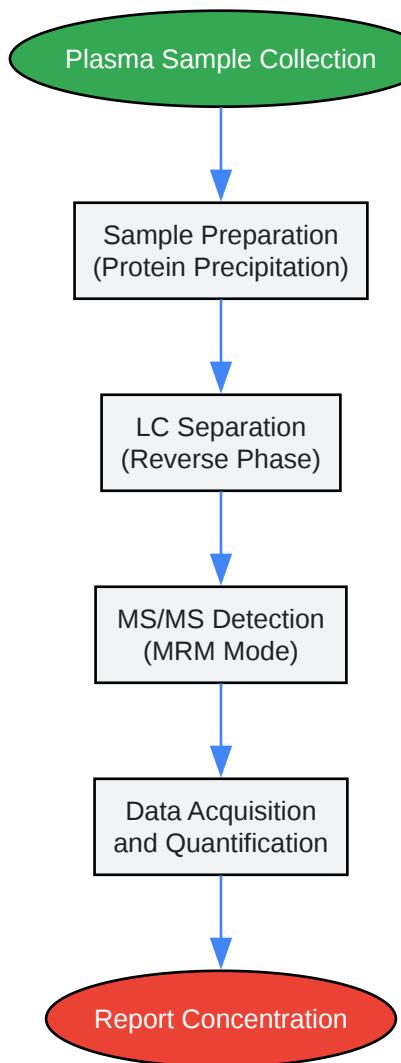


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Caption: **Celivarone**'s multi-channel blocking mechanism of action.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantification of **celivarone** from plasma samples using the LC-MS/MS protocol.



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Caption: Workflow for **celivarone** quantification by LC-MS/MS.

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References

- 1. Clinical pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

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